molecular formula C18H12Cl2FN3O3S B11206497 2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11206497
M. Wt: 440.3 g/mol
InChI Key: ZKVFHWPOEAMRNM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzamide core, a thieno[3,4-c]pyrazole ring, and multiple substituents such as chlorine and fluorine atoms. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves several steps, including the formation of the thieno[3,4-c]pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the thieno[3,4-c]pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step may involve nucleophilic substitution reactions.

    Benzamide formation: The final step involves the coupling of the thieno[3,4-c]pyrazole derivative with a benzoyl chloride derivative under suitable conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide include:

These compounds share structural similarities but may differ in their specific substituents and resulting chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity.

Properties

Molecular Formula

C18H12Cl2FN3O3S

Molecular Weight

440.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H12Cl2FN3O3S/c19-10-1-6-15(20)13(7-10)18(25)22-17-14-8-28(26,27)9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25)

InChI Key

ZKVFHWPOEAMRNM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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